Cas no 122775-34-2 (3-iodo-4H-chromen-4-one)

3-iodo-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 3-iodochromen-4-one
- 3-iodo-4H-1-benzopyran-4-one
- 3-iodo-4H-benzopyran-4-one
- 3-iodo-chromen-4-one
- 3-Iodochromone
- 3-Iodo-4H-chromen-4-one
- 3-IodochroMone, 97%
- 3-IodochroMone, 97per cent
- C9H5IO2
- EN300-7461711
- 122775-34-2
- SZDBDDKQJHHRGH-UHFFFAOYSA-N
- C91063
- DTXSID30447787
- DB-136736
- Z1269128046
- SCHEMBL2428944
- MFCD09475514
- 3-iodo-4H-chromen-4-one
-
- MDL: MFCD09475514
- インチ: InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
- InChIKey: SZDBDDKQJHHRGH-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C(=CO2)I
計算された属性
- 精确分子量: 271.93300
- 同位素质量: 271.93343g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.2
じっけんとくせい
- ゆうかいてん: 93-98 °C
- PSA: 30.21000
- LogP: 2.39760
- 敏感性: Light Sensitive
3-iodo-4H-chromen-4-one Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H302-H319
- Warning Statement: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
-
危険物標識:
3-iodo-4H-chromen-4-one 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-iodo-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I737450-100mg |
3-Iodo-4H-chromen-4-one |
122775-34-2 | 100mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-7461711-1.0g |
3-iodo-4H-chromen-4-one |
122775-34-2 | 95.0% | 1.0g |
$219.0 | 2025-03-21 | |
Enamine | EN300-7461711-0.05g |
3-iodo-4H-chromen-4-one |
122775-34-2 | 95.0% | 0.05g |
$51.0 | 2025-03-21 | |
Fluorochem | 033522-250mg |
3-Iodo-4H-chromen-4-one |
122775-34-2 | 95% | 250mg |
£83.00 | 2022-02-28 | |
Enamine | EN300-7461711-2.5g |
3-iodo-4H-chromen-4-one |
122775-34-2 | 95.0% | 2.5g |
$430.0 | 2025-03-21 | |
Enamine | EN300-7461711-10.0g |
3-iodo-4H-chromen-4-one |
122775-34-2 | 95.0% | 10.0g |
$945.0 | 2025-03-21 | |
abcr | AB348370-1g |
3-Iodochromone, 97%; . |
122775-34-2 | 97% | 1g |
€152.60 | 2025-02-20 | |
abcr | AB348370-250mg |
3-Iodochromone, 97%; . |
122775-34-2 | 97% | 250mg |
€118.20 | 2025-02-20 | |
A2B Chem LLC | AE43697-1g |
3-Iodochromone |
122775-34-2 | ≥ 99% (HPLC) | 1g |
$371.00 | 2024-04-20 | |
A2B Chem LLC | AE43697-250mg |
3-Iodochromone |
122775-34-2 | ≥ 99% (HPLC) | 250mg |
$151.00 | 2024-04-20 |
3-iodo-4H-chromen-4-one 関連文献
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Jie Han,Tao Wang,Siqi Feng,Chenchen Li,Zunting Zhang Green Chem. 2016 18 4092
-
Tian Luo,Jie-Ping Wan,Yunyun Liu Org. Chem. Front. 2020 7 1107
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Wen-Qing Zhu,Zi-Wei Zhang,Wen-Yong Han,Yu-Chen Fang,Ping Yang,Lin-Qiang Li,Yong-Zheng Chen Org. Chem. Front. 2021 8 3413
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4. Synthesis of chromone-containing polycyclic compounds via palladium-catalyzed [2 + 2 + 1] annulationMi-Zhuan Li,Qi Tong,Wen-Yong Han,Si-Yi Yang,Bao-Dong Cui,Nan-Wei Wan,Yong-Zheng Chen Org. Biomol. Chem. 2020 18 1112
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Yan Lin,Jie-Ping Wan,Yunyun Liu New J. Chem. 2020 44 8120
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Akash G. Tathe,Chetan C. Chintawar,Vivek W. Bhoyare,Nitin T. Patil Chem. Commun. 2020 56 9304
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Ming Cheng,Jianwei Yan,Feng Hu,Hong Chen,Youhong Hu Chem. Sci. 2013 4 526
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Wen-Qing Zhu,Yu-Chen Fang,Wen-Yong Han,Fei Li,Min-Ge Yang,Yong-Zheng Chen Org. Chem. Front. 2021 8 3082
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Iryna Savych,Tim Gl?sel,Alexander Villinger,Vyacheslav Ya. Sosnovskikh,Viktor O. Iaroshenko,Peter Langer Org. Biomol. Chem. 2015 13 729
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Yu-Chen Fang,Jia-He Chen,Ren-Feng Xiu,Li-Ren Zhang,Fang-Hua Zheng,Yong-Zheng Chen,Zi-Wei Gao,Wen-Yong Han Org. Chem. Front. 2023 10 3752
3-iodo-4H-chromen-4-oneに関する追加情報
Recent Advances in the Study of 3-iodo-4H-chromen-4-one (CAS: 122775-34-2) in Chemical Biology and Pharmaceutical Research
The compound 3-iodo-4H-chromen-4-one (CAS: 122775-34-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile biological activities and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery and development.
Recent studies have highlighted the role of 3-iodo-4H-chromen-4-one as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the iodinated chromenone scaffold, make it a valuable building block for the development of novel kinase inhibitors and anti-inflammatory agents. Researchers have successfully utilized this compound in the design of targeted therapies for cancer and neurodegenerative diseases.
One of the most notable advancements in the study of 3-iodo-4H-chromen-4-one is its application in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. The study also revealed that the iodine atom at the 3-position plays a crucial role in enhancing the binding affinity of these inhibitors to their target kinases.
In addition to its role in kinase inhibition, 3-iodo-4H-chromen-4-one has shown promise as an anti-inflammatory agent. Recent in vitro and in vivo studies have demonstrated that this compound can modulate key inflammatory pathways, including the NF-κB signaling cascade. These findings suggest potential applications in the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of 3-iodo-4H-chromen-4-one derivatives have also been a focus of recent research. A 2024 publication in Organic & Biomolecular Chemistry described an improved synthetic route for this compound, featuring higher yields and better scalability. This advancement is particularly important for facilitating the large-scale production of derivatives for preclinical and clinical studies.
Pharmacokinetic studies of 3-iodo-4H-chromen-4-one derivatives have revealed favorable drug-like properties, including reasonable metabolic stability and oral bioavailability. These characteristics make this scaffold particularly attractive for further drug development efforts. Current research is focusing on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to enhance their therapeutic potential.
Looking forward, the versatility of 3-iodo-4H-chromen-4-one as a chemical scaffold suggests numerous opportunities for future research. Areas of particular interest include its potential application in combination therapies, the development of prodrug formulations, and exploration of its activity against emerging drug targets. As research continues to uncover the full potential of this compound, it is likely to remain an important focus in chemical biology and pharmaceutical development for years to come.
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